1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling with the piperazine ring under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophiles or electrophiles employed .
Scientific Research Applications
1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacological agent in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A related compound with a similar pyridine and pyrrolidine structure.
3-(1-Isopropyl-pyrrolidin-2-yl)-pyridin-2-yl-dimethyl-amine: Another compound with a pyridine and pyrrolidine core but different substituents.
Uniqueness
1-(5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H28N4 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-methyl-4-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-14(2)21-8-4-5-16(21)15-6-7-17(18-13-15)20-11-9-19(3)10-12-20/h6-7,13-14,16H,4-5,8-12H2,1-3H3 |
InChI Key |
DBJFHLGKXOWNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N3CCN(CC3)C |
Origin of Product |
United States |
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